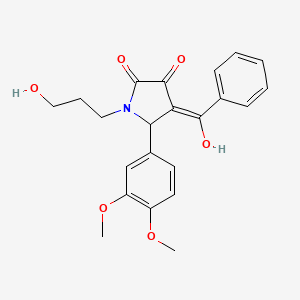![molecular formula C21H25NO3S B5277696 N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5277696.png)
N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a complex organic compound with the molecular formula C21H27NO3S. This compound is characterized by a cyclohexyl group attached to a benzamide structure, which is further modified by a sulfonylmethyl group linked to a 4-methylphenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include cyclohexylamine, 4-methylbenzenesulfonyl chloride, and benzoyl chloride, with solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is known to play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- N-cyclohexyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to its specific structural features, such as the cyclohexyl group and the sulfonylmethyl linkage. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-7-13-20(14-8-16)26(24,25)15-17-9-11-18(12-10-17)21(23)22-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFDTMUPDXNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-sec-butylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5277613.png)
![N-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5277617.png)
![(4aS*,8aR*)-6-[3-(1,2-oxazinan-2-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5277626.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidin-4-amine](/img/structure/B5277627.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-biphenylcarboxamide](/img/structure/B5277633.png)
![1'-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5277654.png)
![3-methyl-8-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5277658.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5277663.png)

![7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5277693.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5277695.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5277699.png)
![6-hydroxy-2-(2-{4-[(4-methylphenyl)thio]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5277701.png)
![N,N-dimethyl-1-(5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-furyl)methanamine](/img/structure/B5277713.png)
